tribenzylchlorotitanium
Description
Tribenzylchlorotitanium (hypothetical structure: TiCl(Bn)₃, where Bn = benzyl, C₆H₅CH₂) is an organotitanium compound characterized by a titanium center bonded to three benzyl ligands and one chloride ligand. Such compounds are typically synthesized via transmetallation reactions or ligand exchange processes. Organotitanium derivatives are of interest in catalysis, polymerization, and materials science due to their Lewis acidity and redox activity .
Properties
IUPAC Name |
chlorotitanium(3+);methanidylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7.ClH.Ti/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q3*-1;;+4/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKKMSHXDXYFQZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ti+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClTi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283574 | |
| Record name | (T-4)-Chlorotris(phenylmethyl)titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18889-27-5 | |
| Record name | (T-4)-Chlorotris(phenylmethyl)titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tribenzylchlorotitanium can be synthesized through several methods. One common synthetic route involves the reaction of tetrabenzyl titanium with hydrogen chloride in a solvent such as toluene. The reaction typically proceeds as follows:
(C6H5CH2)4Ti+HCl→(C6H5CH2)3TiCl+C6H5CH3
This reaction yields this compound as red crystals with a melting point of approximately 180°C (decomposition) . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tribenzylchlorotitanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form titanium dioxide and benzyl chloride.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The chlorine atom in this compound can be substituted with other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tribenzylchlorotitanium has several scientific research applications:
Catalysis: It is used as a catalyst in the polymerization of ethylene, leading to the production of polyethylene.
Organic Synthesis: This compound is employed in organic synthesis for the formation of carbon-carbon bonds and other transformations.
Material Science: This compound is used in the preparation of titanium-based materials with unique properties, such as high strength and corrosion resistance.
Mechanism of Action
The mechanism of action of tribenzylchlorotitanium involves its ability to coordinate with various substrates through its titanium center. The benzyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. The chlorine atom can be easily substituted, allowing for the formation of various derivatives with different properties.
Comparison with Similar Compounds
Comparison with Similar Organometallic Compounds
However, parallels can be drawn from general organometallic chemistry and chloride-containing compounds referenced in the evidence:
Structural and Functional Analogues
Chloronitrobenzenes (): While chloronitrobenzenes are aromatic compounds (e.g., C₆H₄ClNO₂), they differ fundamentally from tribenzylchlorotitanium in bonding (covalent vs. organometallic) and applications (industrial solvents vs. catalysts). Chloronitrobenzenes exhibit higher environmental persistence and toxicity, whereas titanium complexes are often air-sensitive and hydrolytically unstable .
Trospium Chloride-Related Compounds (): Trospium chloride (C₂₁H₂₃NO₃·HCl) is a quaternary ammonium salt used pharmacologically. Unlike this compound, it lacks a metal center and is water-soluble. Its stability under physiological conditions contrasts with the moisture sensitivity of titanium organometallics .
- This heterocyclic compound contains a chlorobenzylidene hydrazinyl-thiadiazin moiety. Its nitrogen/sulfur-rich structure differs from this compound’s benzyl-titanium framework, but both may serve as ligands in coordination chemistry .
Comparative Properties Table
Research Findings and Limitations
Catalytic Activity: Titanium complexes like TiCl(Bn)₃ are theorized to activate C-H bonds in hydrocarbons, similar to zirconium analogs.
Toxicity : Chloronitrobenzenes () are classified as hazardous due to bioaccumulation, whereas titanium compounds are generally less toxic but require handling under inert conditions .
Critical Notes
- The absence of direct data on this compound in the provided evidence necessitates reliance on theoretical extrapolation.
- Further studies should consult specialized organometallic databases (e.g., Reaxys, CAS) for experimental validation of properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
